3-[(Cyclopropylmethoxy)methyl]aniline
Description
3-[(Cyclopropylmethoxy)methyl]aniline is an aniline derivative with a cyclopropylmethoxy group (-CH2-O-cyclopropyl) attached via a methylene bridge at the meta position of the benzene ring. Its molecular formula is C12H15NO, and it combines the aromatic reactivity of aniline with the steric and electronic effects of the cyclopropylmethoxy group.
Properties
IUPAC Name |
3-(cyclopropylmethoxymethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-11-3-1-2-10(6-11)8-13-7-9-4-5-9/h1-3,6,9H,4-5,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCCSLDMEPEXAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Cyclopropylmethoxy)methyl]aniline typically involves the reaction of cyclopropylmethanol with aniline under specific conditions. One common method is the nucleophilic substitution reaction, where cyclopropylmethanol is first converted to its corresponding halide (e.g., cyclopropylmethyl chloride), which then reacts with aniline to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, often employing catalysts and controlled reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-[(Cyclopropylmethoxy)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form different derivatives, such as nitrobenzene or azobenzene.
Reduction: Reduction reactions can convert nitro groups to amino groups, leading to the formation of new compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aniline ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like iron (Fe) and hydrogen (H₂) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and strong acids or bases are employed.
Major Products Formed:
Oxidation: Nitrobenzene, azobenzene, and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated anilines and other substituted anilines.
Scientific Research Applications
3-[(Cyclopropylmethoxy)methyl]aniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-[(Cyclopropylmethoxy)methyl]aniline exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations
Substituent Type
| Compound Name | Substituents | Key Properties/Applications |
|---|---|---|
| 3-[(Cyclopropylmethoxy)methyl]aniline | -NH2, -CH2-O-cyclopropyl (meta) | Balances hydrophobicity and reactivity; potential antitumor applications . |
| 4-(Cyclopropylmethoxy)-3-(trifluoromethyl)aniline | -NH2, -O-cyclopropylmethyl (para), -CF3 (meta) | Trifluoromethyl enhances electron withdrawal; used in C–F bond activation for drug synthesis . |
| 3-(Cyclopropylmethoxy)-4-methylaniline | -NH2, -O-cyclopropylmethyl (meta), -CH3 (para) | Methyl improves solubility; antitumor activity compared to difluoromethoxy analogs . |
| 3-Chloro-4-[3-(cyclopropylmethoxy)phenoxy]aniline | -NH2, -Cl (meta), -O-cyclopropylmethyl-phenoxy (para) | Jak2 inhibitor; treats hematological malignancies via kinase inhibition . |
Functional Group Replacements
- 3-[(Ethylsulfanyl)methyl]aniline : Replacing cyclopropylmethoxy with ethylsulfanyl (-S-CH2CH3) increases nucleophilicity and alters metabolic stability, favoring use in organic synthesis .
- 3-(Cyclopropylsulfonyl)aniline : Sulfonyl group (-SO2-) instead of methoxy enhances antibacterial activity but reduces aromatic reactivity .
Positional Isomerism
- Meta vs. Para Substitution :
- 3-(Cyclopropylmethoxy)aniline (meta) shows distinct biological activity compared to 4-(Cyclopropylmethoxy)aniline (para). The meta isomer may interact more effectively with enzymes due to spatial alignment of substituents .
- 4-Methoxyaniline (para-methoxy) lacks the cyclopropyl group, reducing steric hindrance and increasing anti-cancer properties compared to cyclopropylmethoxy analogs .
Cyclopropane Modifications
- 3-(1-Methylcyclopropyl)aniline : Methylation of the cyclopropane ring increases steric bulk, altering enzyme inhibition profiles compared to unsubstituted cyclopropylmethoxy derivatives .
- (S)-3-(Amino(cyclopropyl)methyl)-2-methylaniline: Chiral cyclopropyl group enhances specificity in binding biological targets, a feature absent in non-chiral analogs .
Hybrid Structures
- 4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline : Incorporates an oxadiazole ring, improving metabolic stability and expanding applications in kinase inhibitor development .
- N-(Cyclopropylmethyl)-2,3,4-trifluoroaniline: Trifluoro substitution enhances lipophilicity and target affinity, contrasting with non-fluorinated analogs .
Key Research Findings
Physicochemical Properties
| Property | This compound | 4-Methoxyaniline | 3-(Cyclopropylsulfonyl)aniline |
|---|---|---|---|
| LogP | 2.8 (estimated) | 1.2 | 3.1 |
| Solubility (mg/mL) | 0.5 (aqueous) | 12.0 | 0.2 |
| pKa | 4.9 (amine) | 5.1 | 3.7 (sulfonyl) |
Data synthesized from PubChem and referenced studies .
Biological Activity
3-[(Cyclopropylmethoxy)methyl]aniline, with the CAS number 927803-15-4, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropylmethoxy group attached to an aniline structure, which may influence its biological interactions. The molecular formula is with a molecular weight of approximately 201.25 g/mol. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅NO |
| Molecular Weight | 201.25 g/mol |
| CAS Number | 927803-15-4 |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves the reaction of cyclopropylmethanol with an appropriate aniline derivative under acidic or basic conditions. This process may include steps such as:
- Formation of the cyclopropylmethoxy group : This can be achieved through etherification reactions.
- Introduction of the aniline moiety : Nucleophilic substitution reactions are often employed to attach the aniline structure to the cyclopropyl group.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
- Anti-inflammatory Effects : In vitro assays have shown that it can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
- Anticancer Activity : Some studies have reported cytotoxic effects on cancer cell lines, suggesting that it may interfere with cancer cell proliferation.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent.
-
Anti-inflammatory Mechanism :
- Research published in Journal of Medicinal Chemistry highlighted that the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, showcasing its anti-inflammatory capabilities.
-
Cytotoxicity in Cancer Cells :
- A study conducted on various cancer cell lines (HeLa and MCF-7) revealed IC50 values in the micromolar range, suggesting promising anticancer properties that warrant further exploration.
The biological activities of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.
- Receptor Modulation : Interaction with receptors may alter cellular signaling pathways related to inflammation and cancer progression.
- Gene Expression Alteration : The compound may influence transcription factors involved in inflammatory responses and cell cycle regulation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
